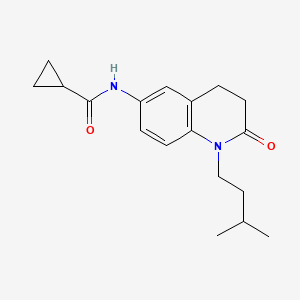

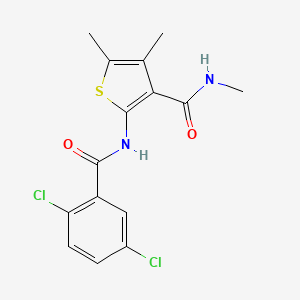

![molecular formula C11H10N4S B2814726 4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline CAS No. 294889-34-2](/img/structure/B2814726.png)

4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline” is a chemical compound that has been studied for its potential applications in various fields . It is a solid substance with a complex molecular structure .

Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a 2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl group . The compound’s structure can be represented using various notation systems, including SMILES and InChI .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it has been found to undergo oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This suggests that the compound can be bioactivated to reactive species .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully known. It is known to be a solid substance . More detailed information about its physical and chemical properties would require further analysis.Aplicaciones Científicas De Investigación

Ghrelin Receptor Inverse Agonists

This compound has been studied as a potential inverse agonist of the ghrelin receptor . Ghrelin is a hormone that plays a crucial role in regulating energy homeostasis, and its receptor is a promising target for treating metabolic disorders. The compound’s imidazo[2,1-b]thiazole scaffold is of particular interest due to its potential for bioactivation .

Drug Metabolism Studies

The compound’s imidazo[2,1-b]thiazole scaffold has been the subject of drug metabolism studies . Researchers have been particularly interested in the potential for cytochrome P450 (CYP)-mediated S-oxidation on the thiazole sulfur within the imidazo[2,1-b]thiazole framework .

Antimycobacterial Agents

Imidazo[2,1-b]thiazole and benzo[d]-imidazo[2,1-b]thiazole carboxamide derivatives, which include this compound, have been evaluated for their potential as antimycobacterial agents . Some derivatives have shown significant activity against Mycobacterium tuberculosis .

Selective Inhibition of Mycobacterium tuberculosis

The compound has been found to selectively inhibit Mycobacterium tuberculosis over a panel of non-tuberculous mycobacteria . This suggests that it could be a promising candidate for the development of new anti-tuberculosis drugs .

Bioactivation Pathways

The compound has been used in studies examining the bioactivation pathways of similar compounds . These studies have provided valuable insights into how these compounds are metabolized in the body .

Chemical Intervention Strategy

The compound has been involved in a rational chemical intervention strategy that replaced the thiazole ring with a 1,2,4-thiadiazole group . This modification was made to reduce the potential for bioactivation to reactive species .

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-7-14-15-6-10(13-11(15)16-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDQAQZRJZDYMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2814643.png)

![1-[4-(2,2,2-Trifluoroethoxy)phenyl]ethanone](/img/structure/B2814644.png)

![Cyclopropyl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2814647.png)

![3-(4,6-Dimethyl-2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B2814656.png)

![(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyano-N-octylprop-2-enamide](/img/structure/B2814659.png)

![2-[(2-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2814663.png)

![{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanol](/img/structure/B2814666.png)